molecular formula C7H9NOS B13580002 (4-Cyclopropyl-1,3-thiazol-5-yl)methanol

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol

Cat. No.: B13580002
M. Wt: 155.22 g/mol
InChI Key: DJPRMJBQOOOCCR-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol is a thiazole derivative that features a unique structural motif of a cyclopropyl ring attached to the thiazole ring. This compound is used as a building block in organic chemistry and has shown potential in various biomedical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-1,3-thiazol-5-yl)methanol typically involves the reaction of cyclopropylamine with thioamide under specific conditions to form the thiazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-1,3-thiazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The thiazole ring’s aromaticity and electron-donating properties play a crucial role in its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

Uniqueness

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for designing new molecules with specific biological activities .

Biological Activity

(4-Cyclopropyl-1,3-thiazol-5-yl)methanol is a thiazole derivative that exhibits significant biological activity, particularly in antimicrobial, antifungal, and anticancer domains. The compound's unique structure, characterized by a cyclopropyl group attached to a thiazole ring, contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H9NOSC_7H_9NOS, with a molecular weight of 155.2 g/mol. Its structural features include:

PropertyValue
CAS No. 1495360-04-7
Molecular Formula C7H9NOS
Molecular Weight 155.2 g/mol
Purity 95%

The thiazole ring's aromaticity and the cyclopropyl group's steric effects are pivotal in determining the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can modulate biochemical pathways by either activating or inhibiting specific enzymatic functions. Notably, compounds with thiazole moieties are known for their ability to interfere with cellular processes through enzyme inhibition or receptor antagonism.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized below:

Bacterial StrainMIC (µM)
Bacillus subtilis 4.69 - 22.9
Staphylococcus aureus 5.64 - 77.38
Escherichia coli 2.33 - 156.47
Pseudomonas aeruginosa 13.40 - 137.43

The compound also demonstrates antifungal activity against strains such as Candida albicans, with MIC values ranging from 16.69 to 78.23 µM.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies, where it has been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and interference with cell cycle progression.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against clinical isolates of bacteria and fungi. The results indicated that the compound exhibited potent activity against resistant strains, highlighting its potential as a lead compound in antibiotic development.
  • Anticancer Research : In vitro studies demonstrated that this compound significantly inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis via caspase activation.

Comparison with Related Compounds

The biological activity of this compound can be compared with other thiazole derivatives:

Compound NameStructural FeaturesBiological Activity
2-Methylthiazole Methyl group on thiazoleAntimicrobial
4-Methylthiazole Methyl group at position 4Antifungal
5-(Cyclopropyl)-2-thiazolamine Amino group on thiazoleAnticancer

These compounds exhibit varying degrees of biological activity based on their structural modifications.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

(4-cyclopropyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C7H9NOS/c9-3-6-7(5-1-2-5)8-4-10-6/h4-5,9H,1-3H2

InChI Key

DJPRMJBQOOOCCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(SC=N2)CO

Origin of Product

United States

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